molecular formula C4H10S2 B1597265 1,3-Butanedithiol CAS No. 24330-52-7

1,3-Butanedithiol

Cat. No.: B1597265
CAS No.: 24330-52-7
M. Wt: 122.3 g/mol
InChI Key: XMEPRJBZFCWFKN-UHFFFAOYSA-N
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Description

1,3-Butanedithiol, also known as butane-1,3-dithiol, is an organic compound with the molecular formula C₄H₁₀S₂. It is a colorless liquid with a strong, unpleasant odor. This compound is characterized by the presence of two thiol groups (-SH) attached to the first and third carbon atoms of a butane chain. Thiol groups are known for their high reactivity, particularly in forming disulfide bonds, which makes this compound a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds as follows:

BrCH2CH2CH2CH2Br+2NaSHHSCH2CH2CH2CH2SH+2NaBr\text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + 2 \text{NaSH} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaBr} BrCH2​CH2​CH2​CH2​Br+2NaSH→HSCH2​CH2​CH2​CH2​SH+2NaBr

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperatures can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1,3-Butanedithiol undergoes various chemical reactions due to the presence of its reactive thiol groups. Some of the key reactions include:

Oxidation: this compound can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H₂O₂) results in the formation of 1,2-dithiane:

2HSCH2CH2CH2CH2SH+H2O2S2(CH2)4+2H2O2 \text{HSCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{S}_2(\text{CH}_2)_4 + 2 \text{H}_2\text{O} 2HSCH2​CH2​CH2​CH2​SH+H2​O2​→S2​(CH2​)4​+2H2​O

Reduction: The thiol groups in this compound can be reduced to form corresponding thiolates. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: this compound can undergo nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers:

HSCH2CH2CH2CH2SH+RBrRSCH2CH2CH2CH2SR+HBr\text{HSCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{RBr} \rightarrow \text{RSCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SR} + \text{HBr} HSCH2​CH2​CH2​CH2​SH+RBr→RSCH2​CH2​CH2​CH2​SR+HBr

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), atmospheric oxygen (O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (RBr), base catalysts

Major Products:

    Oxidation: 1,2-Dithiane

    Reduction: Thiolates

    Substitution: Thioethers

Scientific Research Applications

1,3-Butanedithiol has a wide range of applications in scientific research, including:

Chemistry:

    Synthesis of Polymers: It is used as a cross-linking agent in the synthesis of polymers and resins.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology:

    Protein Folding Studies: The thiol groups in this compound can form disulfide bonds, making it useful in studies related to protein folding and stability.

Medicine:

    Drug Development: It is used in the synthesis of pharmaceutical intermediates and active compounds.

Industry:

Mechanism of Action

The mechanism of action of 1,3-butanedithiol primarily involves its thiol groups. These groups can undergo oxidation to form disulfide bonds, which play a crucial role in various biochemical and chemical processes. The formation of disulfide bonds is essential in stabilizing the three-dimensional structure of proteins and other macromolecules. Additionally, the thiol groups can act as nucleophiles, participating in substitution reactions and forming thioethers .

Comparison with Similar Compounds

1,3-Butanedithiol can be compared with other similar compounds such as:

1,2-Ethanedithiol:

    Structure: Contains two thiol groups attached to a two-carbon chain.

    Reactivity: Similar reactivity due to the presence of thiol groups but differs in chain length and steric effects.

1,4-Butanedithiol:

1-Butanethiol:

Properties

IUPAC Name

butane-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEPRJBZFCWFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865146
Record name Butane-1,3-dithiol
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Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

liquid with meaty odour
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in fat
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052 (d20/4)
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24330-52-7
Record name 1,3-Butanedithiol
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URL https://commonchemistry.cas.org/detail?cas_rn=24330-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Butanedithiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1,3-dithiol
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Record name 1,3-BUTANEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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